molecular formula C9H7Br3O2 B6306401 Ethyl 2,4,6-tribromobenzoate CAS No. 861781-97-7

Ethyl 2,4,6-tribromobenzoate

Cat. No.: B6306401
CAS No.: 861781-97-7
M. Wt: 386.86 g/mol
InChI Key: WITGESXYPLANNP-UHFFFAOYSA-N
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Description

Ethyl 2,4,6-tribromobenzoate is an organic compound with the molecular formula C9H7Br3O2. It is an ester derivative of 2,4,6-tribromobenzoic acid. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,4,6-tribromobenzoate can be synthesized through the esterification of 2,4,6-tribromobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the same basic principles of esterification but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4,6-tribromobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed back to 2,4,6-tribromobenzoic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are used under reflux conditions.

Major Products Formed

    Substitution: Depending on the substituent introduced, various substituted benzoates can be formed.

    Reduction: The major product is 2,4,6-tribromobenzyl alcohol.

    Hydrolysis: The products are 2,4,6-tribromobenzoic acid and ethanol.

Scientific Research Applications

Ethyl 2,4,6-tribromobenzoate is used in various scientific research fields, including:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research on its potential as an antimicrobial agent is ongoing.

    Industry: It is used in the development of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2,4,6-tribromobenzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,4,6-tribromobenzoate
  • Propyl 2,4,6-tribromobenzoate
  • Butyl 2,4,6-tribromobenzoate

Uniqueness

This compound is unique due to its specific ester group, which imparts distinct physical and chemical properties. Compared to its methyl, propyl, and butyl counterparts, the ethyl ester may exhibit different solubility, reactivity, and biological activity profiles, making it suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

ethyl 2,4,6-tribromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br3O2/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITGESXYPLANNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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